![molecular formula C19H16BrNO2 B4843938 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4843938.png)
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a bromophenyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves the formation of the pyrrole ring followed by the introduction of the bromophenyl and phenyl groups. One common method involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to form the pyrrole ring. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the pyrrole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)propanoic acid: Similar structure but lacks the pyrrole ring.
3-(2-bromophenyl)propanoic acid: Similar structure with the bromine atom in a different position.
3-(4-bromophenyl)propanoic acid: Similar structure with the bromine atom in the para position.
Uniqueness
The presence of both the bromophenyl group and the pyrrole ring in 3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid makes it unique compared to other similar compounds
Properties
IUPAC Name |
3-[1-(3-bromophenyl)-5-phenylpyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-15-7-4-8-17(13-15)21-16(10-12-19(22)23)9-11-18(21)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFZCLSZJHKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC=C3)Br)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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